(E)-7-methyl-2-((pyridin-3-ylmethyl)amino)-3-(((pyridin-3-ylmethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core substituted with two pyridin-3-ylmethyl groups in an E-configuration.
Properties
IUPAC Name |
7-methyl-2-(pyridin-3-ylmethylamino)-3-(pyridin-3-ylmethyliminomethyl)pyrido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N6O/c1-16-6-7-20-27-21(26-13-18-5-3-9-24-11-18)19(22(29)28(20)15-16)14-25-12-17-4-2-8-23-10-17/h2-11,14-15,26H,12-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNFRWXJDZUMEMV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=NCC3=CN=CC=C3)NCC4=CN=CC=C4)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-7-methyl-2-((pyridin-3-ylmethyl)amino)-3-(((pyridin-3-ylmethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores the synthesis, biological evaluation, and potential therapeutic applications of this compound, particularly focusing on its antimalarial and anticancer properties.
Synthesis
The synthesis of pyrido[1,2-a]pyrimidin-4-one derivatives, including the target compound, has been achieved through various methodologies. Notably, a one-pot tandem CuI-catalyzed reaction has been employed to efficiently produce these compounds from readily available starting materials. This method showcases broad substrate scope and good functional group tolerance, yielding products in moderate to excellent yields .
Antimalarial Activity
Recent studies have demonstrated that pyrido[1,2-a]pyrimidin-4-one derivatives exhibit promising antimalarial activity. For instance, a screening of various compounds revealed that certain derivatives showed moderate activity against the chloroquine-sensitive strain of Plasmodium falciparum, with IC50 values indicating effective inhibition of parasite growth . The structure–activity relationship (SAR) analysis suggested that specific substitutions on the pyrido[1,2-a]pyrimidine scaffold are crucial for enhancing antimalarial efficacy.
| Compound ID | Structure | IC50 (μM) | Activity |
|---|---|---|---|
| 21 | 3-Fluorobenzyl(4-oxo-4H-pyrido [1,2-a]pyrimidin-3-yl)carbamate | 33 | Moderate |
| 37 | 4-Oxo-N-[4-(trifluoromethyl)benzyl]-4H-pyrido[1,2-a]pyrimidine-3-carboxamide | 37 | Moderate |
Anticancer Activity
In addition to antimalarial properties, (E)-7-methyl-2-((pyridin-3-ylmethyl)amino)-3-(((pyridin-3-ylmethyl)imino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one has shown significant anticancer activity. A study evaluated its effects on various cancer cell lines and found that certain derivatives exhibited potent antiproliferative effects. For example, compound 14i demonstrated an IC50 value of 1.06 μM against Kyse-520 cells while showing low toxicity towards human brain microvascular endothelial cells (HBMEC) . Mechanistic studies indicated that this compound induces apoptosis and arrests the cell cycle at the G0/G1 phase by downregulating key signaling pathways involved in cell survival and proliferation.
| Cell Line | IC50 (μM) | Toxicity (HBMEC IC50 μM) |
|---|---|---|
| Kyse-520 | 1.06 | 30.75 |
| NCI-H358 | Not reported | Not reported |
| MIA-PaCa2 | Not reported | Not reported |
Case Studies
Several case studies have highlighted the potential of pyrido[1,2-a]pyrimidin-4-one derivatives as therapeutic agents:
- Antimalarial Screening : A comprehensive study involving a library of pyrido[1,2-a]pyrimidin derivatives demonstrated their effectiveness against Plasmodium falciparum. The findings underscored the importance of structural modifications to enhance bioactivity .
- Cancer Cell Line Evaluation : In vitro studies on various cancer cell lines revealed that specific derivatives could effectively inhibit tumor cell proliferation while maintaining low cytotoxicity towards normal cells. This suggests a favorable therapeutic index for these compounds .
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below highlights key structural and theoretical properties of the target compound and its analogs:
Research Findings and Trends
- Anti-Cancer Potential: Pyrido-pyrimidinones with electron-withdrawing groups (e.g., thioxo in ) show cytotoxicity, while the target compound’s pyridyl groups may balance solubility and efficacy .
- Metabolic Stability : Compounds with tertiary amines (e.g., ) or polar pyridyl groups (target compound) are less prone to rapid hepatic clearance compared to benzyl-substituted analogs .
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to those in , involving condensation of α,β-unsaturated ketones with aminopyrimidinones .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
